Hopeahainol A -

Hopeahainol A

Catalog Number: EVT-1595049
CAS Number:
Molecular Formula: C28H16O8
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hopeahainol A is primarily isolated from the bark of Hopea hainanensis, a tropical tree native to Southeast Asia. The extraction of this compound from natural sources has been complemented by synthetic efforts aimed at producing it in the laboratory for further study and application.

Classification

Hopeahainol A falls under the category of stilbenes, specifically as a dimeric stilbene. Stilbenes are a class of compounds known for their polyphenolic structures and are often associated with various health benefits due to their antioxidant properties.

Synthesis Analysis

The synthesis of Hopeahainol A has been achieved through several methods, with notable contributions from researchers such as Scott A. Snyder and his team. Their approach utilized a chiral Brønsted acid-induced pinacol rearrangement, which is crucial for constructing the compound's unique structure.

Methods and Technical Details

Molecular Structure Analysis

Hopeahainol A possesses a distinctive molecular structure characterized by its bicyclic core and specific functional groups that contribute to its biological activity.

Structure and Data

  • Molecular Formula: C₃₄H₃₀O₄
  • Molecular Weight: 530.58 g/mol
  • Key Features: The structure includes multiple hydroxyl groups and a quinone moiety, which are essential for its interaction with biological targets.

The stereochemistry of Hopeahainol A plays a critical role in its biological activity, influencing how it interacts with enzymes such as acetylcholinesterase.

Chemical Reactions Analysis

The chemical reactivity of Hopeahainol A is primarily linked to its functional groups, which facilitate various interactions in biological systems.

Reactions and Technical Details

  1. Acetylcholinesterase Inhibition: Hopeahainol A has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This inhibition suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease.
  2. Oxidative Transformations: The compound can undergo oxidative transformations that alter its functional groups, impacting its biological activity and stability.
  3. Rearrangement Reactions: The synthesis process involves rearrangement reactions that are pivotal for forming the bicyclic structure characteristic of Hopeahainol A .
Mechanism of Action

The mechanism through which Hopeahainol A exerts its biological effects involves several biochemical pathways.

Process and Data

  • Inhibition Mechanism: Hopeahainol A binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
  • Biological Assays: Studies have confirmed that Hopeahainol A displays potent inhibitory activity against acetylcholinesterase in vitro, with IC50 values indicating effective concentrations necessary for inhibition .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Hopeahainol A is essential for its application in scientific research.

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents due to the presence of phenolic hydroxyl groups.

Relevant data indicate that these properties influence both the handling and application of Hopeahainol A in research settings .

Applications

Hopeahainol A has several significant applications within scientific research:

  1. Neuropharmacology: Its role as an acetylcholinesterase inhibitor positions it as a candidate for developing treatments for Alzheimer's disease and other cognitive disorders.
  2. Antitumor Activity: Preliminary studies suggest potential antitumor properties, warranting further investigation into its efficacy against various cancer cell lines.
  3. Chemical Biology Research: The unique structural features of Hopeahainol A make it a valuable tool for studying biochemical pathways involving resveratrol derivatives .
Introduction to Hopeahainol A as a Bioactive Compound

Hopeahainol A represents a structurally unique and pharmacologically significant natural product that has emerged as a promising candidate in neurodegenerative disease research. This polyphenolic compound, isolated from the Hopea genus (family Dipterocarpaceae), exhibits distinctive biochemical properties that position it as a compelling subject for drug discovery initiatives targeting acetylcholinesterase (AChE) modulation. Unlike conventional AChE inhibitors, hopeahainol A demonstrates an unprecedented binding mechanism and concentration-dependent behavior that challenges established understanding of enzyme-inhibitor kinetics. Its discovery adds a significant dimension to the chemical diversity of plant-derived therapeutics and offers novel insights for developing next-generation Alzheimer's disease interventions that address both cholinergic deficit and oxidative stress components of neurodegeneration.

Historical Context of Discovery in Hopea hainanensis

Hopeahainol A was first identified in 2008 during a phytochemical investigation of Hopea hainanensis, a plant species endemic to Hainan Island, China, and northern Vietnam. Researchers isolated three previously unknown polyphenols from the stem bark, with hopeahainol A (designated compound 2) and its analog hopeahainol B (compound 3) revealing an unprecedented carbon skeleton that represented a novel structural class in natural product chemistry [1] [9]. The structural elucidation employed comprehensive spectroscopic analysis complemented by single-crystal X-ray spectroscopy and computational methods, confirming the compound's unique molecular architecture characterized by a constrained, partially dearomatized bicyclic core [1].

This discovery occurred against the backdrop of extensive screening of botanical resources for acetylcholinesterase inhibitors, motivated by the urgent need for improved Alzheimer's therapeutics. Initial pharmacological evaluation demonstrated exceptional promise: hopeahainol A inhibited electric eel acetylcholinesterase with an IC₅₀ value of 4.33 µM, potency comparable to huperzine A—a clinically used AChE inhibitor derived from traditional Chinese medicine [1]. Crucially, structural analogs isolated simultaneously, including hopeahainol B, displayed negligible AChE inhibitory activity, highlighting the remarkable specificity of hopeahainol A's bioactive conformation. This structure-activity relationship immediately suggested that subtle molecular features conferred its biological properties, stimulating intensive research into its binding mechanism.

Table 1: Comparative Profile of Hopeahainol A Among Natural AChE Inhibitors

CompoundNatural SourceIC₅₀/Inhibition ConstantStructural ClassBinding Site
Hopeahainol AHopea hainanensis4.33 µM (eeAChE)Polycyclic polyphenolPeripheral site
Huperzine AHuperzia serrata~0.1 µMSesquiterpene alkaloidCatalytic site
GalanthamineGalanthus spp.~0.5 µMIsoquinoline alkaloidDual-site
RivastigmineSynthetic~10 µMCarbamateCatalytic site
DonepezilSynthetic~0.01 µMPiperidineDual-site

Significance in Natural Product Chemistry and Drug Discovery

The discovery of hopeahainol A holds profound significance in natural product chemistry and drug discovery, exemplifying several critical principles. Structurally, it belongs to the oligostilbenoid class but features an unprecedented carbon skeleton characterized by a complex bridged ring system with constrained stereochemistry [1]. This molecular architecture exemplifies the chemical diversity afforded by plant secondary metabolism that remains inaccessible to conventional synthetic libraries—a crucial advantage given that approximately 50% of approved pharmaceuticals originate from natural products or their derivatives [5] [6]. The structural novelty of hopeahainol A directly addresses a fundamental challenge in modern drug discovery: the need for novel scaffolds that overcome the limitations of flat, aromatic-rich compounds dominating synthetic screening libraries.

Pharmacologically, hopeahainol A offers multi-target potential critical for complex neurodegenerative pathologies. Beyond its established AChE inhibition, research demonstrates significant antioxidant and neuroprotective properties. In cultured PC12 neuronal cells subjected to oxidative stress (200 µM H₂O₂), pre-treatment with hopeahainol A (1 µM) attenuated cytotoxicity by approximately 75%, significantly reducing lactate dehydrogenase (LDH) release and malondialdehyde (MDA) formation—a marker of lipid peroxidation [3]. This dual functionality (cholinergic enhancement + oxidative stress mitigation) aligns perfectly with contemporary understanding of Alzheimer's multifaceted pathophysiology, positioning hopeahainol A as a valuable lead compound for multi-target directed ligand development. The compound exemplifies how natural products provide privileged scaffolds that interact with multiple biological targets relevant to complex diseases.

Furthermore, hopeahainol A's uncharged polyphenolic structure represents a departure from classical cationic AChE inhibitors, offering potential advantages regarding blood-brain barrier permeability and reduced susceptibility to P-glycoprotein efflux—a significant limitation of current Alzheimer's therapeutics [8]. Its discovery reinforces the enduring value of biodiversity exploration, particularly in taxonomically unique species like Dipterocarpaceae, which remain underexplored pharmacologically. The continuous discovery of novel bioactive scaffolds like hopeahainol A justifies sustained investment in natural product research despite challenges in dereplication and supply, especially as technological advances in metabolomics, synthetic biology, and structure elucidation overcome historical limitations [5] [10].

Research Objectives and Knowledge Gaps in Acetylcholinesterase (AChE) Inhibition Studies

Research on hopeahainol A has elucidated a highly unusual inhibition mechanism that presents compelling research objectives and addresses significant knowledge gaps in AChE biochemistry. Initial molecular modeling revealed a steric constraint: the compound's bulky, rigid bicyclic core cannot be accommodated within the deep, narrow catalytic gorge of AChE without substantial distortion of the gorge architecture [2] [8]. This prediction prompted rigorous competition binding studies using human recombinant AChE, employing site-specific probes—edrophonium (targeting the catalytic site at the gorge base) and thioflavin T (binding the peripheral anionic site, PAS, near the gorge entrance).

These experiments yielded a paradigm-shifting observation: hopeahainol A at lower concentrations (<200 µM) exclusively occupies the PAS, evidenced by complete mutual exclusion with thioflavin T (K₁₂ → ∞) but no competition with edrophonium [2] [4]. This PAS-selective binding contrasts sharply with many natural AChE inhibitors (e.g., galanthamine) that span both catalytic and peripheral sites. However, hopeahainol A exhibits a second, unprecedented behavior at higher concentrations (>200 µM): inhibition intensity escalates dramatically, showing third- or fourth-order dependence on inhibitor concentration—a phenomenon never before documented for reversible, non-covalent enzyme inhibitors [4] [8]. This anomalous kinetic profile is empirically described by Equation 1:

$$\frac{v{[I]=0}}{v{+I}} = 1 + \frac{[I]}{K{i1}} + \frac{[I]^2}{K{i2}} + \frac{[I]^3}{K{i3}} + \frac{[I]^4}{K{i4}}$$

where $v{[I]=0}$ and $v{+I}$ represent enzyme velocities without and with inhibitor, respectively, and $K{i1}$ to $K{i4}$ represent macroscopic dissociation constants [2]. Crucially, this high-concentration inhibition is fully reversible upon dilution and abolished when edrophonium occupies the catalytic site, suggesting hopeahainol A binding at the PAS induces conformational changes that progressively facilitate additional inhibitor binding—potentially within the gorge itself or at novel allosteric sites [8].

Table 2: Key Mechanistic Features of Hopeahainol A's AChE Inhibition

Concentration RangePrimary Binding SiteKinetic OrderTernary Complex FormationHypothesized Mechanism
< 200 µMPeripheral Anionic Site (PAS)First-orderWith edrophonium (catalytic site binder); NOT with thioflavin T (PAS binder)Classical competitive inhibition at PAS
> 200 µMPAS + Secondary SitesThird- or fourth-orderBlocked by edrophonium bindingPAS occupation induces conformational changes enabling cooperative binding to adjacent sites

These findings crystallize several critical research objectives:

  • Structural Characterization: High-resolution crystallographic studies of hopeahainol A bound to human AChE are essential to visualize inhibitor-induced conformational changes and identify secondary binding sites occupied at higher concentrations.
  • Conformational Dynamics: Investigation of gorge flexibility using advanced biophysical techniques (e.g., time-resolved fluorescence, hydrogen-deuterium exchange mass spectrometry) to quantify hopeahainol A-induced structural changes predicted by kinetic data.
  • Allosteric Propagation: Elucidation of how PAS occupancy transmits conformational changes to the catalytic triad (H447, E334, S203 in human AChE), potentially modulating acylation or product release steps.
  • Physiological Relevance: Determination of whether this unique inhibitory mechanism translates to enhanced selectivity or reduced side-effect profiles in vivo compared to classical inhibitors.
  • Structure Optimization: Exploitation of the hopeahainol A scaffold to develop analogs with improved potency while retaining the novel cooperative inhibition mechanism.

Addressing these objectives promises to advance fundamental understanding of allosteric communication in AChE—a critical enzyme in neurotransmission—and potentially unlock new therapeutic strategies for Alzheimer's disease that leverage unprecedented inhibition mechanisms. The unique higher-order concentration dependence suggests hopeahainol A may act as a molecular "trigger" inducing cooperative conformational states in AChE, offering a template for developing novel modulators of enzyme dynamics beyond classical active-site inhibition [2] [4] [8].

Properties

Product Name

Hopeahainol A

IUPAC Name

(1S)-6,12-dihydroxy-1,8-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2,5,7,10(17),11,13-hexaene-4,9,16-trione

Molecular Formula

C28H16O8

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C28H16O8/c29-15-5-1-13(2-6-15)23-24-20(10-18(32)11-21(24)33)28(14-3-7-16(30)8-4-14)25-19(26(23)34)9-17(31)12-22(25)36-27(28)35/h1-12,29-31,33H/t28-/m0/s1

InChI Key

ZDIDNYXNHOCPFJ-NDEPHWFRSA-N

Synonyms

hopeahainol A

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)C4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=C3C(=CC(=O)C=C3O)[C@]4(C5=C(C2=O)C=C(C=C5OC4=O)O)C6=CC=C(C=C6)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.